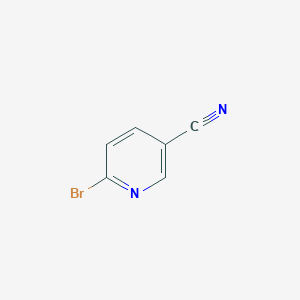

2-Bromo-5-cyanopyridine

Descripción general

Descripción

2-Bromo-5-cyanopyridine is an organic compound with the molecular formula C6H3BrN2. It is a pale yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and acetone . This compound is widely used as a building block in organic synthesis due to its unique chemical properties.

Métodos De Preparación

2-Bromo-5-cyanopyridine can be synthesized through various methods:

Bromination of 5-cyanopyridine: This method involves the bromination of 5-cyanopyridine using bromine or a brominating reagent such as N-bromosuccinimide in the presence of a catalyst.

Reaction of 2,5-dibromopyridine with sodium cyanide: This method involves the reaction of 2,5-dibromopyridine with sodium cyanide in the presence of a palladium catalyst.

Análisis De Reacciones Químicas

2-Bromo-5-cyanopyridine undergoes various types of chemical reactions:

Substitution Reactions: It can undergo nucleophilic substitution reactions, such as the reaction with sodium azide in the presence of a copper catalyst to form 5-aminopyridine-2-carbonitrile.

Cross-Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and organoboron reagents.

Reduction Reactions: The compound can be reduced using palladium on carbon and hydrogen gas to form various derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Role in Drug Development:

2-Bromo-5-cyanopyridine is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. It is notably involved in the development of anti-cancer and anti-inflammatory drugs. The compound's ability to participate in nucleophilic substitutions makes it a valuable precursor for synthesizing more complex medicinal compounds.

Case Study:

A study highlighted the use of this compound in synthesizing novel anti-cancer agents through palladium-catalyzed cross-coupling reactions. These reactions facilitated the formation of biaryl compounds that exhibited significant cytotoxicity against cancer cell lines, demonstrating the compound's relevance in therapeutic applications .

Agrochemical Development

Use in Crop Protection:

In agrochemical formulation, this compound serves as a crucial building block for herbicides and pesticides. Its structural features enhance the efficacy of agrochemicals by improving their biological activity and selectivity.

Research Insights:

Research has shown that derivatives of this compound can exhibit potent herbicidal activity, making them suitable candidates for developing new crop protection agents. The compound's bromine and cyano groups contribute to its herbicidal properties by affecting plant growth pathways .

Material Science

Applications in Advanced Materials:

The compound is explored in material science for developing advanced polymers and coatings. Its unique chemical properties allow it to be incorporated into materials that require specific thermal or mechanical characteristics.

Example Applications:

Studies have indicated that incorporating this compound into polymer matrices can enhance their thermal stability and mechanical strength, making it suitable for high-performance applications .

Biochemical Research

Enzyme Inhibition Studies:

In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding mechanisms. This research aids in understanding various biological processes and pathways.

Experimental Findings:

Experiments have demonstrated that this compound can act as a selective inhibitor for certain enzymes, providing insights into potential therapeutic targets for diseases related to enzyme dysfunctions .

Fluorescent Probes

Imaging Applications:

The compound is also employed in creating fluorescent probes for imaging applications within biological research. These probes are essential for studying cellular functions and dynamics.

Technical Insights:

Fluorescent derivatives of this compound have been developed to provide high sensitivity and specificity in imaging techniques, allowing researchers to visualize cellular processes with greater clarity .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for anti-cancer and anti-inflammatory drugs | Enhances drug efficacy |

| Agrochemical Development | Building block for herbicides and pesticides | Improves crop protection |

| Material Science | Used in advanced polymers and coatings | Increases thermal stability |

| Biochemical Research | Studies enzyme inhibition and receptor binding | Aids understanding of biological pathways |

| Fluorescent Probes | Creation of imaging probes for cellular studies | Provides high sensitivity in biological imaging |

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-cyanopyridine involves its participation in various chemical reactions:

Comparación Con Compuestos Similares

2-Bromo-5-cyanopyridine is unique due to its specific substitution pattern on the pyridine ring. Similar compounds include:

2-Bromo-4-cyanopyridine: Differing in the position of the cyano group, this compound has distinct reactivity and applications.

5-Bromo-2-pyridinecarbonitrile: This compound is used in the synthesis of aza-terphenyl diamidine analogs and pyridine-diketopyrrolopyrrole, which have applications in pharmaceuticals and polymer solar cells.

Actividad Biológica

2-Bromo-5-cyanopyridine (C6H3BrN2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by a bromine atom at the 2-position and a cyano group at the 5-position of the pyridine ring. The compound can be synthesized through various methods, including halogenation and nucleophilic substitution reactions. One notable synthesis involves the reaction of 2-bromopyridine with sodium cyanide, yielding this compound as a product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 10 to 50 µg/mL, indicating moderate potency.

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. A study demonstrated that derivatives of this compound showed promising activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds derived from this structure exhibited IC50 values ranging from 4 to 6 nM, suggesting strong antiparasitic potential compared to existing treatments .

| Compound | Target Organism | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| This compound | Trypanosoma brucei | 4-6 | High |

| Derivative A | Plasmodium falciparum | 1.1-2.5 | Very High |

The mechanism underlying the biological activity of this compound appears to involve DNA binding affinity. Studies have shown that it interacts with the DNA minor groove, leading to inhibition of nucleic acid synthesis in target organisms. This mechanism is similar to that observed in other known antiprotozoal agents .

Case Studies

- Antiparasitic Efficacy : In a mouse model for acute African trypanosomiasis, derivatives of this compound were administered at doses of 4 × 25 mg/kg orally. One derivative achieved a cure rate of 25%, demonstrating its potential as a therapeutic agent in treating this disease .

- Antimicrobial Testing : A series of experiments were conducted to evaluate the antimicrobial efficacy against clinically isolated strains. The results indicated that modifications to the bromine and cyano groups significantly influenced antimicrobial potency, with some derivatives showing enhanced activity against resistant strains .

Propiedades

IUPAC Name |

6-bromopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYGUDGTUJPSNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407447 | |

| Record name | 2-Bromo-5-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139585-70-9 | |

| Record name | 2-Bromo-5-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-cyanopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-bromo-5-cyanopyridine interact with group 4 metallocene complexes?

A1: Research indicates that this compound can interact with group 4 metallocene complexes, such as those containing titanium and zirconium, in two main ways [, ]:

- Coordination: Initially, the nitrile group of this compound can coordinate to the metal center of the complex in an end-on fashion. This interaction is typically observed with zirconium complexes and can lead to the formation of unstable intermediates [].

- Coupling: In the presence of a second equivalent of this compound or upon further reaction, a nitrile-nitrile C-C coupling reaction can occur. This process results in the formation of five-membered metallacycles, specifically 1-zircona-2,5-diazacyclopenta-2,4-dienes in the case of zirconium complexes []. This coupling reaction is also observed with titanium complexes, leading to the formation of similar metallacycles [].

Q2: Can this compound be used as a starting material for the synthesis of other valuable compounds?

A2: Yes, this compound can be enzymatically converted into 6-bromonicotinic acid using nitrilase []. Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. This biocatalytic transformation highlights the potential of this compound as a valuable starting material for synthesizing other compounds with potential applications in various fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.